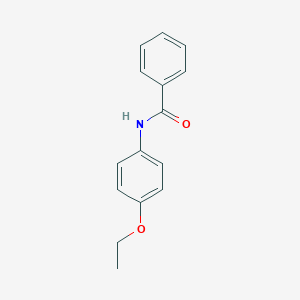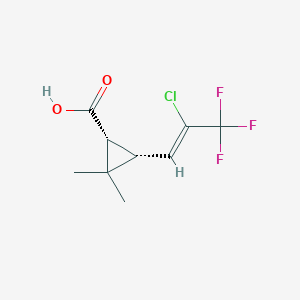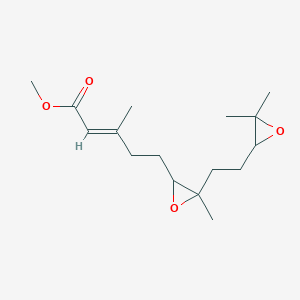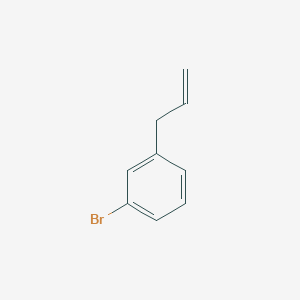
1-Allyl-3-bromobenzene
概要
説明
1-Allyl-3-bromobenzene (1-AB) is an organic compound that belongs to the family of allylbenzenes. It is a colorless, volatile liquid with a sweet, pungent odor. It is most commonly used as an intermediate in the production of other organic compounds, such as pharmaceuticals, fragrances, and dyes. 1-AB is also used in the synthesis of various polymers, and in the preparation of aldehydes and ketones. 1-AB is also used as a building block in the synthesis of many heterocyclic compounds.
科学的研究の応用
Alkylation on Zeolites
1-Allyl-3-bromobenzene can be synthesized through the alkylation of bromobenzene on zeolites. A study by Van der Beken et al. (2005) explored the alkylation of bromobenzene and toluene on zeolite H-USY using allyl alcohol and allyl acetate as alkylating agents. This process resulted in the formation of allyl bromobenzene, among other products, highlighting the potential of this compound in zeolite-based reactions.
Cross-Coupling Chemistry
The cross-coupling of benzylic and allylic bromides, including this compound, is an area of interest. Crawforth et al. (2004) demonstrated efficient Stille cross-coupling of allylic and benzylic bromides using a palladium-based precatalyst. This methodology is significant in the synthesis of complex molecules where this compound could be a key intermediate.
Hepatotoxicity Studies
While studying hepatotoxicity, this compound has been used as a comparative agent. For instance, Nostrant et al. (1978) examined liver cell regeneration after damage induced by bromobenzene and allyl alcohol, highlighting the differing effects of these compounds on liver regeneration.
Reaction Modeling and Catalysis
Another application involves reaction modeling and catalysis. Van der Beken et al. (2005) again studied the alkylation of bromobenzene with allyl acetate on zeolite H-USY, providing insights into the molecular kinetics and reaction mechanisms relevant to the formation of this compound.
Synthesis of Difluoromethyl-substituted Compounds
This compound can be involved in the synthesis of difluoromethyl-substituted compounds. Fujita et al. (2014) described a two-step synthesis involving ortho-heterosubstituted bromobenzenes, where this compound could be a potential starting material.
Heck Arylation Catalyzed by Nanoparticles
Pd(0) nanoparticles have been used to catalyze the Heck arylation of allyl alcohol, with this compound serving as a reactant. Tarnowicz et al. (2017) demonstrated this process, indicating the potential of this compound in nanoparticle-catalyzed reactions.
作用機序
Mode of Action
The compound can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound can also undergo nucleophilic substitution reactions . This two-step mechanism is characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .
Pharmacokinetics
It is also predicted to be a CYP1A2 and CYP2D6 inhibitor . The compound’s lipophilicity (Log Po/w) is 2.59 (iLOGP) and 4.12 (XLOGP3) .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C . This helps maintain its stability and ensures its effectiveness in chemical reactions .
Safety and Hazards
1-Allyl-3-bromobenzene should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, keep away from open flames, hot surfaces and sources of ignition, and use only non-sparking tools .
将来の方向性
The future directions of 1-Allyl-3-bromobenzene research could involve its application in the synthesis of natural products. The Brown Allylation, which is used in its synthesis, can be applied to furnish valuable intermediates and versatile building blocks in the synthesis of complex natural products . This makes it a valuable compound in the field of organic chemistry .
生化学分析
Biochemical Properties
It is known that bromobenzenes can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to the formation of reactive intermediates, which may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Bromobenzenes are known to produce liver damage when administered in sufficient doses to laboratory animals . This suggests that 1-Allyl-3-bromobenzene could potentially have harmful effects on cells, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that bromobenzenes can undergo reactions that lead to the formation of reactive intermediates . These intermediates can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that bromobenzenes can produce liver damage when administered in sufficient doses to laboratory animals . This suggests that the effects of this compound could potentially change over time, possibly due to the compound’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that bromobenzenes can produce liver damage when administered in sufficient doses to laboratory animals . This suggests that high doses of this compound could potentially have toxic or adverse effects.
Metabolic Pathways
It is known that bromobenzenes can undergo reactions that lead to the formation of reactive intermediates . These intermediates could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that bromobenzenes can produce liver damage when administered in sufficient doses to laboratory animals . This suggests that this compound could potentially be transported and distributed in a manner that leads to its accumulation in the liver.
Subcellular Localization
Given its potential interactions with various enzymes, proteins, and other biomolecules , it is possible that it could be directed to specific compartments or organelles within the cell.
特性
IUPAC Name |
1-bromo-3-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORZVRJVRZBWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496816 | |
| Record name | 1-Bromo-3-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18257-89-1 | |
| Record name | 1-Bromo-3-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Allyl-3-bromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





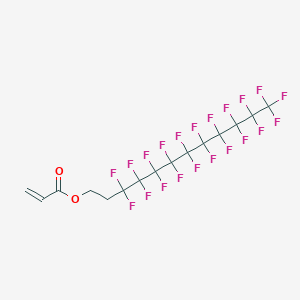

![4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid](/img/structure/B106140.png)
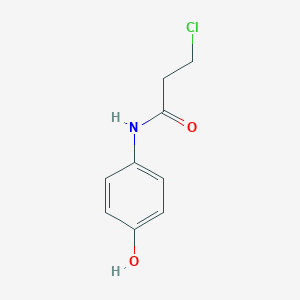

![1-[(E)-2-nitroprop-1-enyl]naphthalene](/img/structure/B106152.png)


